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Compound of Interest

Compound Name: 1H-Indazole

Cat. No.: B189455 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization

of 1H-indazole, a core heterocyclic motif prevalent in medicinal chemistry and drug

development. This document outlines the key spectroscopic data for 1H-indazole and offers

detailed experimental protocols for its analysis using Nuclear Magnetic Resonance (NMR),

Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, as well as Mass Spectrometry

(MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for the structural elucidation of 1H-indazole,

providing detailed information about the chemical environment of its constituent atoms.

Data Presentation
Table 1: ¹H NMR Spectroscopic Data for 1H-Indazole (Solvent: DMSO-d₆)
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Proton
Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

H1 ~13.1 broad singlet -

H3 8.10 doublet 0.9

H4 7.78 doublet 8.2

H5 7.13 triplet 7.5

H6 7.36 triplet 7.7

H7 7.58 doublet 8.5

Note: Chemical shifts can vary slightly depending on the solvent and concentration.[1]

Table 2: ¹³C NMR Spectroscopic Data for 1H-Indazole (Solvent: DMSO-d₆)

Carbon Chemical Shift (δ, ppm)

C3 134.5

C3a 121.1

C4 120.9

C5 126.3

C6 120.0

C7 109.8

C7a 140.2

Note: Assignments are based on computational and experimental data.

Experimental Protocol: NMR Analysis
Sample Preparation:

Accurately weigh 5-10 mg of 1H-indazole.
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Dissolve the sample in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-

d₆).

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

Transfer the solution to a 5 mm NMR tube.

Instrument Setup:

Use a 300 MHz or higher field NMR spectrometer.[2]

Tune and shim the spectrometer to the DMSO-d₆ lock signal.

Set the spectral width to appropriately cover the expected chemical shift range (e.g., 0-14

ppm for ¹H NMR and 0-160 ppm for ¹³C NMR).

Data Acquisition:

Acquire the ¹H NMR spectrum using a standard pulse sequence.

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.

For enhanced structural elucidation, 2D NMR experiments such as COSY (Correlation

Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed.

Visualization: NMR Experimental Workflow
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Caption: Workflow for NMR spectroscopic analysis of 1H-Indazole.

Infrared (IR) Spectroscopy
IR spectroscopy is utilized to identify the functional groups present in 1H-indazole based on

the absorption of infrared radiation at specific vibrational frequencies.

Data Presentation
Table 3: Characteristic IR Absorption Bands for 1H-Indazole

Vibrational Mode Functional Group
Characteristic Frequency
(cm⁻¹)

N-H Stretch (broad) Amine 3150 - 3000

Aromatic C-H Stretch Aromatic Ring 3100 - 3000

C=C / C=N Aromatic &

Pyrazole Ring Stretch
Aromatic & Pyrazole Rings 1620 - 1450

C-H Out-of-plane Bend Aromatic Ring 900 - 700

Data compiled from various sources.[3]

Experimental Protocol: IR Analysis
Sample Preparation (KBr Pellet Method):

Grind a small amount (1-2 mg) of 1H-indazole with approximately 100 mg of dry

potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is

obtained.

Place a portion of the powder into a pellet press and apply pressure to form a thin,

transparent pellet.

Instrument Setup:

Use a Fourier-Transform Infrared (FTIR) spectrometer.
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Record a background spectrum of the empty sample compartment.

Data Acquisition:

Place the KBr pellet in the sample holder.

Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.

The instrument software will automatically ratio the sample spectrum against the

background spectrum to produce the final absorbance or transmittance spectrum.

Visualization: IR Experimental Workflow
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Caption: Workflow for IR spectroscopic analysis of 1H-Indazole.

Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the 1H-
indazole molecule, particularly those involving its aromatic system.

Data Presentation
Table 4: UV-Vis Absorption Data for 1H-Indazole (in Acetonitrile)

λmax (nm) Molar Absorptivity (ε, M⁻¹cm⁻¹)

~254 Data not readily available

~296 Data not readily available
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The absorption maxima can be influenced by the solvent.[4]

Experimental Protocol: UV-Vis Analysis
Sample Preparation:

Prepare a stock solution of 1H-indazole in a UV-transparent solvent (e.g., acetonitrile or

methanol) of a known concentration (e.g., 1 mg/mL).

From the stock solution, prepare a dilute solution with a concentration that will result in an

absorbance reading between 0.2 and 0.8 AU.[5] A typical concentration is around 10

µg/mL.[5]

Instrument Setup:

Use a dual-beam UV-Vis spectrophotometer.

Fill a quartz cuvette with the solvent to be used as a blank.

Set the wavelength range for scanning (e.g., 200-400 nm).[5]

Data Acquisition:

Place the blank cuvette in the reference beam and the sample cuvette in the sample

beam.

Run a baseline correction with the blank.

Replace the blank in the sample beam with the sample cuvette and acquire the absorption

spectrum.

Identify the wavelength(s) of maximum absorbance (λmax).[5]

Visualization: UV-Vis Experimental Workflow
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Caption: Workflow for UV-Vis spectroscopic analysis of 1H-Indazole.

Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of 1H-
indazole, which aids in confirming its molecular formula and structure.

Data Presentation
Table 5: Key Electron Ionization (EI) Mass Spectrometry Fragments for 1H-Indazole

m/z Ion Relative Abundance

118 [M]⁺ Base Peak

91 [M-HCN]⁺ High

64 [C₅H₄]⁺ Moderate

The molecular ion peak at m/z 118 is often the base peak.[3] A key fragmentation pathway

involves the loss of a hydrogen cyanide (HCN) molecule, resulting in a significant fragment at

m/z 91.[3]

Experimental Protocol: Mass Spectrometry Analysis
Sample Preparation:

Dissolve a small amount of 1H-indazole in a suitable volatile organic solvent (e.g.,

methanol or acetonitrile) to a concentration of approximately 1 mg/mL.[6]
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Further dilute the solution as needed for the specific instrument and ionization technique.

[6]

Instrument Setup:

Use a mass spectrometer equipped with an appropriate ionization source, such as

Electrospray Ionization (ESI) or Electron Ionization (EI). ESI is a "soft" technique often

used with LC-MS, while EI is a "hard" technique that induces more fragmentation.[3][7]

For ESI, typical settings might include a positive ionization mode to form [M+H]⁺ ions.[7]

Set the mass analyzer to scan an appropriate mass range (e.g., m/z 50-200).

Data Acquisition:

Introduce the sample into the mass spectrometer. For liquid samples, this is often done via

direct infusion or through a liquid chromatography (LC) system.

Acquire the mass spectrum.

Visualization: Mass Spectrometry Experimental
Workflow
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Caption: Workflow for Mass Spectrometric analysis of 1H-Indazole.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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